Benzene, (((2-chloro-1,1,2-trifluoroethyl)thio)methyl)-
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Overview
Description
Benzene, (((2-chloro-1,1,2-trifluoroethyl)thio)methyl)- is an organic compound characterized by the presence of a benzene ring substituted with a 2-chloro-1,1,2-trifluoroethylthio group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzene, (((2-chloro-1,1,2-trifluoroethyl)thio)methyl)- typically involves the reaction of benzene with 2-chloro-1,1,2-trifluoroethanethiol under specific conditions. The reaction is often catalyzed by a Lewis acid such as aluminum chloride (AlCl3) to facilitate the formation of the desired product. The reaction conditions, including temperature and solvent, are optimized to achieve high yields and purity of the compound.
Industrial Production Methods
In an industrial setting, the production of Benzene, (((2-chloro-1,1,2-trifluoroethyl)thio)methyl)- may involve large-scale synthesis using continuous flow reactors. This method allows for better control over reaction parameters and scalability. The use of automated systems ensures consistent quality and efficiency in the production process.
Chemical Reactions Analysis
Types of Reactions
Benzene, (((2-chloro-1,1,2-trifluoroethyl)thio)methyl)- undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in electrophilic aromatic substitution reactions, where the benzene ring is attacked by electrophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different products.
Addition Reactions: The presence of the trifluoroethylthio group allows for addition reactions with nucleophiles.
Common Reagents and Conditions
Electrophilic Substitution: Common reagents include halogens (Cl2, Br2) and nitrating agents (HNO3/H2SO4).
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, electrophilic substitution may yield halogenated or nitrated derivatives of the compound.
Scientific Research Applications
Benzene, (((2-chloro-1,1,2-trifluoroethyl)thio)methyl)- has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which Benzene, (((2-chloro-1,1,2-trifluoroethyl)thio)methyl)- exerts its effects involves interactions with molecular targets such as enzymes and receptors. The trifluoroethylthio group can influence the compound’s reactivity and binding affinity, affecting various biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- Benzene, 1-fluoro-4-(1-chloro-2,2,2-trifluoroethyl)
- Benzene, 1-chloro-2-(trifluoromethyl)
- 1-Chloro-2-fluoro-3-(2,2,2-trifluoroethyl)benzene
Uniqueness
Benzene, (((2-chloro-1,1,2-trifluoroethyl)thio)methyl)- is unique due to the presence of both a trifluoroethylthio group and a chloro substituent on the benzene ring. This combination imparts distinct chemical properties, such as increased reactivity and potential for diverse chemical transformations, making it valuable for various applications.
Properties
IUPAC Name |
(2-chloro-1,1,2-trifluoroethyl)sulfanylmethylbenzene |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClF3S/c10-8(11)9(12,13)14-6-7-4-2-1-3-5-7/h1-5,8H,6H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OMMATXQOCNARQX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CSC(C(F)Cl)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClF3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001002889 |
Source
|
Record name | {[(2-Chloro-1,1,2-trifluoroethyl)sulfanyl]methyl}benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001002889 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.67 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
82789-49-9 |
Source
|
Record name | Benzyl-2-chloro-1,1,2-trifluoroethyl sulfide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0082789499 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | {[(2-Chloro-1,1,2-trifluoroethyl)sulfanyl]methyl}benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001002889 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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